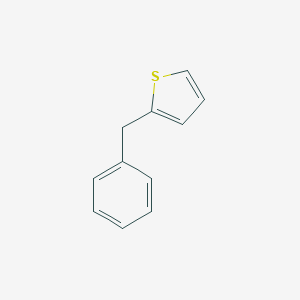

2-Benzylthiophene

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-benzylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10S/c1-2-5-10(6-3-1)9-11-7-4-8-12-11/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPGIYLLXBOUILV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20157000 | |

| Record name | Thiophene, 2-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20157000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13132-15-5 | |

| Record name | Thiophene, 2-(phenylmethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013132155 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiophene, 2-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20157000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

2-benzylthiophene chemical structure and molecular weight

An in-depth technical analysis of 2-benzylthiophene, encompassing its structural properties, advanced synthetic methodologies, and critical role in modern drug discovery.

Executive Summary

As a Senior Application Scientist, I frequently encounter heteroaromatic scaffolds that serve as linchpins in both medicinal chemistry and materials science. 2-Benzylthiophene is one such privileged structure. Characterized by a thiophene heterocycle conjugated to a benzyl moiety, this compound offers a unique combination of electronic richness, steric flexibility, and metabolic stability. This whitepaper provides a comprehensive technical guide on the physicochemical profiling, field-proven synthetic protocols, and pharmacological applications of 2-benzylthiophene, specifically focusing on its utility in developing endothelin receptor antagonists.

Physicochemical Profiling & Structural Elucidation

The structural topology of 2-benzylthiophene (also known as 2-(phenylmethyl)thiophene) dictates its reactivity. The methylene bridge (-CH2-) isolates the π-systems of the phenyl and thiophene rings, preventing full extended conjugation while allowing the molecule to adopt flexible, non-planar conformations critical for receptor binding[1].

Table 1: Key Physicochemical Properties

| Property | Value / Description |

| IUPAC Name | 2-benzylthiophene[2] |

| CAS Registry Number | 13132-15-5[2] |

| Molecular Formula | C11H10S[2] |

| Molecular Weight | 174.26 g/mol [2] |

| SMILES | C1=CC=C(C=C1)CC2=CC=CS2[1] |

| InChIKey | VPGIYLLXBOUILV-UHFFFAOYSA-N[1] |

| Benzylic pKa | ~32 (in DMSO)[3] |

Synthetic Methodologies & Protocols

Synthesizing 2-benzylthiophene and its derivatives requires precision. Below are two highly validated, modern methodologies: an electrochemical deoxygenative reduction and a palladium-catalyzed deprotonative cross-coupling process (DCCP).

Protocol A: Electrochemical Deoxygenative Reduction of Ketones

Traditional reductions of diaryl ketones (e.g., Clemmensen or Wolff-Kishner) require harsh, highly acidic, or basic conditions that can degrade sensitive functional groups. A modern, greener alternative utilizes undivided cell electrolysis[4].

Causality & Mechanism: This protocol employs an undivided cell to facilitate direct single-electron transfer. Triphenylphosphine (PPh3) is utilized as an oxophilic oxygen acceptor, driving the deoxygenation of the ketone to the methylene bridge. Tetraethylammonium bromide (Et4NBr) acts as the supporting electrolyte to maintain solution conductivity and stabilize transient radical intermediates[4][5].

Step-by-Step Methodology:

-

Preparation: Oven-dry a 6 mL undivided electrolysis cell equipped with a magnetic stirring bar.

-

Electrode Setup: Install a carbon anode (3.0 cm × 0.8 cm × 0.2 cm) and a nickel plate cathode (3.0 cm × 0.8 cm × 0.2 cm)[5].

-

Reagent Loading: Add phenyl(thiophen-2-yl)methanone (0.5 mmol), Et4NBr (105.0 mg, 0.5 mmol), and PPh3 (655.0 mg, 2.5 mmol) into the cell[4].

-

Solvent Addition: Inject 4 mL of anhydrous acetonitrile (MeCN). The order of addition does not impact the electrochemical kinetics[4].

-

Electrolysis: Stir the mixture and electrolyze at a constant current of 20 mA at room temperature for 8 hours[4]. Self-Validation: The constant current ensures a controlled electron flux, preventing over-reduction.

-

Purification: Concentrate the crude mixture under reduced pressure. Purify via silica gel column chromatography (using petroleum ether) to isolate 2-benzylthiophene as a yellow oil (Yield: ~26%)[4][5].

-

Analytical Confirmation: Validate via 1H NMR (400 MHz, Chloroform-d), ensuring the disappearance of the carbonyl carbon signal and the appearance of the benzylic -CH2- protons at approximately δ 4.1 ppm[4][5].

Figure 1: Electrochemical deoxygenative reduction workflow for 2-benzylthiophene.

Protocol B: Palladium-Catalyzed Deprotonative Cross-Coupling (DCCP)

2-Benzylthiophene can act as a diarylmethane pronucleophile. The benzylic C-H bonds are weakly acidic (pKa ~32)[3].

Causality & Mechanism: Historically, deprotonating such weakly acidic protons required n-BuLi at -78 °C, which is impractical for scale-up[6]. By utilizing potassium bis(trimethylsilyl)amide (KN(SiMe3)2), a strong, sterically hindered, non-nucleophilic base, we can generate a stabilized diarylmethyl anion at room temperature[6]. This anion readily undergoes Pd-catalyzed allylic substitution or cross-coupling, providing rapid access to complex triarylmethane or allylated motifs[3][6].

Step-by-Step Methodology:

-

Inert Atmosphere: Purge an oven-dried 10 mL reaction vial with nitrogen. Self-Validation: KN(SiMe3)2 is highly moisture-sensitive; strict anhydrous conditions prevent premature protonation of the base.

-

Deprotonation: Charge the vial with KN(SiMe3)2 (0.40 mmol, 4 equiv) and 1 mL of dry dioxane. Stir for 5 minutes at 24 °C[6].

-

Nucleophile Generation: Add 2-benzylthiophene (0.40 mmol, 4 equiv). The solution will exhibit a distinct color change indicating the formation of the carbanion[6].

-

Coupling: Add the electrophile (e.g., benzyl chloride or an allylic electrophile, 0.1 mmol, 1 equiv) along with the appropriate Pd-catalyst load[6].

-

Reaction: Stir for 12 hours at 24 °C. Quench with saturated aqueous NH4Cl and extract with dichloromethane[6].

Applications in Drug Development: Endothelin Receptor Antagonists

In medicinal chemistry, 2-benzylthiophene is not merely a synthetic endpoint; it is a vital pharmacophore precursor. It is heavily utilized in the synthesis of N-isoxazolyl sulfonamides (e.g., 5-benzylthiophene-2-sulfonamide derivatives), which act as potent antagonists for endothelin receptors (ETA and ETB)[7][8].

Pharmacological Causality: Endothelin-1 is a 21-amino acid peptide and one of the most potent endogenous vasoconstrictors known[8]. Overexpression of endothelin is implicated in severe cardiovascular disorders, including pulmonary hypertension, heart failure, and cerebral vasospasm[8]. To combat this, 2-benzylthiophene is subjected to chlorosulfonylation followed by amination with an isoxazole derivative (e.g., 5-amino-4-bromo-3-methylisoxazole)[8]. The resulting 5-benzylthiophene-2-sulfonamide acts as a competitive antagonist. The thiophene ring serves as a bioisostere for a phenyl ring, offering enhanced metabolic stability against hepatic cytochromes, while the sulfonamide moiety provides critical hydrogen bond donor/acceptor interactions required to anchor the drug within the ETA/ETB receptor binding pockets[7][8].

Figure 2: Pharmacological pathway of 2-benzylthiophene-derived endothelin receptor antagonists.

Conclusion

2-Benzylthiophene (C11H10S, MW: 174.26 g/mol ) is a structurally robust and synthetically versatile building block. Whether accessed via modern electrochemical deoxygenation or functionalized through room-temperature palladium-catalyzed cross-couplings, it remains indispensable. Its strategic integration into sulfonamide-based endothelin receptor antagonists underscores its critical value in rational drug design and cardiovascular therapeutics.

References

-

PubChem / KingDraw Pedia. "13132-15-5 Thiophene, 2-(phenylmethyl)-." KingDraw. Available at:[Link]

-

RSC Advances. "Electrochemical deoxygenative reduction of ketones." Royal Society of Chemistry. Available at:[Link]

-

Journal of the American Chemical Society. "Palladium-Catalyzed C(sp3)–H Arylation of Diarylmethanes at Room Temperature: Synthesis of Triarylmethanes via Deprotonative-Cross-Coupling Processes." ACS Publications. Available at:[Link]

-

Journal of the American Chemical Society. "Raising the pKa Limit of “Soft” Nucleophiles in Palladium-Catalyzed Allylic Substitutions: Application of Diarylmethane Pronucleophiles." ACS Publications. Available at:[Link]

- Google Patents. "US20010021714A1 - Thienyl-, furyl-, pyrrolyl- and biphenylsulfonamides and derivatives thereof that modulate the activity of endothelin." Google Patents.

Sources

- 1. ååç©ç¾ç§ [kdpedia.kingdraw.com]

- 2. 2-Benzylthiophene|CAS 13132-15-5|Research Chemical [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. US20010021714A1 - Thienyl-, furyl-, pyrrolyl- and biphenylsulfonamides and derivatives thereof that modulate the activity of endothelin - Google Patents [patents.google.com]

- 8. US20010021714A1 - Thienyl-, furyl-, pyrrolyl- and biphenylsulfonamides and derivatives thereof that modulate the activity of endothelin - Google Patents [patents.google.com]

Structural Elucidation of 2-Benzylthiophene: An Advanced Guide to 1H and 13C NMR Spectroscopy

Executive Summary

2-Benzylthiophene is a highly versatile heteroaromatic building block extensively utilized in the design of advanced materials and pharmaceuticals. Functioning as a bioisostere of diphenylmethane, the incorporation of a thiophene ring fundamentally alters the molecule's electronic landscape, lipophilicity, and metabolic stability—factors critical in modern drug development 1[1]. Accurate structural characterization via Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for confirming the integrity of this scaffold during complex synthetic workflows, including palladium-catalyzed cross-couplings 2[2] and radical-mediated defluorinative couplings 3[3]. This whitepaper provides an in-depth, self-validating framework for the acquisition and interpretation of the 1H and 13C NMR spectra of 2-benzylthiophene.

Theoretical Framework: Causality in Chemical Shifts

The NMR spectral signature of 2-benzylthiophene is governed by the electronic interplay of its three distinct structural domains:

-

The Methylene Bridge (-CH₂-): The central carbon is isolated from vicinal protons, preventing scalar spin-spin coupling. However, it is subjected to intense dual anisotropic deshielding from the adjacent diamagnetic ring currents of both the phenyl and thiophene rings, pushing its 1H resonance downfield to ~4.15 ppm.

-

The Thiophene Ring: This five-membered heteroaromatic system is heavily influenced by the electronegative sulfur atom. Sulfur inductively deshields the adjacent C-2 and C-5 positions. The protons on the thiophene ring exhibit characteristic vicinal and allylic couplings ( J4,5≈5.1 Hz, J3,4≈3.4 Hz, J3,5≈1.2 Hz).

-

The Phenyl Ring: A standard six-membered aromatic system exhibiting a strong, symmetric diamagnetic ring current, resulting in a tightly clustered multiplet for its five protons.

Logical Relationship Visualization

Logical mapping of 2-benzylthiophene structural domains to their NMR chemical shifts.

Standardized Experimental Protocol: NMR Acquisition

To ensure maximum reproducibility and spectral resolution, the following self-validating methodology must be strictly adhered to when acquiring NMR data for 2-benzylthiophene.

Step 1: Sample Preparation

-

Action: Dissolve 15–20 mg (for 1H) or 40–50 mg (for 13C) of high-purity 2-benzylthiophene in 0.6 mL of deuterated chloroform ( CDCl3 ) containing 0.03% v/v tetramethylsilane (TMS). Transfer to a 5 mm precision NMR tube.

-

Causality: CDCl3 is selected because it lacks interfering proton signals (save for the residual CHCl3 at 7.26 ppm) and provides a strong deuterium lock signal. TMS acts as the internal standard ( δ = 0.00 ppm) for precise chemical shift calibration.

Step 2: Probe Tuning and Matching

-

Action: Insert the sample into the spectrometer probe. Perform automatic or manual tuning and matching (atma) for both the 1H and 13C frequencies.

-

Causality: Matching ensures the impedance of the probe perfectly matches the transmission line (50 Ω ), maximizing radiofrequency energy transfer and optimizing the Signal-to-Noise Ratio (SNR).

Step 3: Locking and Shimming

-

Action: Lock the magnetic field to the deuterium resonance of CDCl3 . Execute gradient shimming (e.g., TopShim).

-

Validation Checkpoint: The lock level must display a stable, flat line without sinusoidal oscillation. The 1D profile of the solvent must show a narrow, perfectly symmetrical peak. Poor shimming will result in asymmetric line broadening, obscuring the fine J -couplings of the thiophene ring.

Step 4: Pulse Sequence and Parameter Optimization

-

Action (1H NMR): Utilize a standard 30° pulse program (zg30). Set the relaxation delay (D1) to 1–2 seconds.

-

Action (13C NMR): Utilize a proton-decoupled 30° pulse program (zgpg30). Set D1 to 2–3 seconds.

-

Causality: A 30° flip angle allows for faster pulsing compared to a 90° pulse because the longitudinal magnetization returns to equilibrium more rapidly. The extended D1 in 13C acquisition is critical because quaternary carbons (C-2 of thiophene and C-1 of phenyl) lack attached protons for efficient dipole-dipole relaxation, leading to longer T1 relaxation times.

Step 5: Acquisition and Processing

-

Action: Acquire 16 scans for 1H and 512–1024 scans for 13C. Apply a Fourier Transform (FT), followed by zero-order and first-order phase correction. Execute a polynomial baseline correction.

-

Validation Checkpoint: The baseline must be perfectly flat across the entire spectral window to ensure the mathematical accuracy of the 1H signal integration (which must yield a 2:1:1:1:5 ratio).

Quantitative Data Presentation: Spectral Analysis

The following tables summarize the validated chemical shifts, multiplicities, and coupling constants for 2-benzylthiophene, synthesizing data from high-resolution multi-field analyses 2[2] 3[3].

Table 1: 1H NMR Spectral Data (300/400 MHz, CDCl3 )

| Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment |

| 4.15 | Singlet (s) | - | 2H | Methylene bridge (-CH₂-) |

| 6.80 | Doublet of doublets (dd) | 3.4, 1.2 | 1H | Thiophene H-3 |

| 6.88 | Doublet of doublets (dd) | 5.1, 3.4 | 1H | Thiophene H-4 |

| 7.08 | Doublet of doublets (dd) | 5.1, 1.2 | 1H | Thiophene H-5 |

| 7.21 – 7.32 | Multiplet (m) | - | 5H | Phenyl H-2, H-3, H-4, H-5, H-6 |

Note: At lower resolutions, the thiophene protons may appear as unresolved multiplets (e.g., 6.79-6.81 ppm, 6.91-6.93 ppm, and a doublet at 7.14 ppm).

Table 2: 13C NMR Spectral Data (100 MHz, CDCl3 )

| Chemical Shift ( δ , ppm) | Carbon Type | Assignment | Electronic Causality |

| 35.9 | CH₂ | Methylene | Deshielded benzylic position flanked by two aromatic systems. |

| 123.9 | CH | Thiophene C-3 | Shielded relative to C-5 due to distance from the sulfur atom. |

| 125.1 | CH | Thiophene C-4 | Standard heteroaromatic resonance. |

| 126.4 | CH | Phenyl C-4 (para) | Least affected by the inductive effect of the alkyl substituent. |

| 126.8 | CH | Thiophene C-5 | Deshielded by the adjacent electronegative sulfur atom. |

| 128.55 | CH | Phenyl C-2, C-6 | Typical ortho-aromatic carbon resonance. |

| 128.60 | CH | Phenyl C-3, C-5 | Typical meta-aromatic carbon resonance. |

| 140.3 | C (quat) | Phenyl C-1 (ipso) | Deshielded quaternary carbon attached directly to the methylene bridge. |

| 144.0 | C (quat) | Thiophene C-2 | Highly deshielded by both the heteroatom (sulfur) and the alkyl substituent. |

Conclusion

The comprehensive NMR characterization of 2-benzylthiophene reveals a highly predictable yet complex interplay of inductive effects, anisotropic deshielding, and heteroaromatic ring currents. By strictly adhering to optimized acquisition parameters—particularly regarding relaxation delays for quaternary carbons and precise shimming for fine J -coupling resolution—researchers can ensure high-fidelity structural validation of this crucial pharmacophore in advanced synthetic methodologies.

References

-

Palladium-Catalyzed Synthesis of Heterocycle-Containing Diarylmethanes through Suzuki–Miyaura Cross-Coupling | The Journal of Organic Chemistry - ACS Publications | 2[2]

-

Synthesis of triarylmethanes by silyl radical-mediated cross-coupling of aryl fluorides and arylmethanes | RSC Advances - Royal Society of Chemistry |3[3]

-

Raising the pKa Limit of “Soft” Nucleophiles in Palladium-Catalyzed Allylic Substitutions: Application of Diarylmethane Pronucleophiles | Journal of the American Chemical Society - ACS Publications | 1[1]

Sources

An In-depth Technical Guide to 2-Benzylthiophene: Synthesis, Safety, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Thiophene Scaffold in Modern Medicinal Chemistry

The thiophene ring is a foundational sulfur-containing heterocycle that serves as a "privileged scaffold" in medicinal chemistry. Its structural similarity to a phenyl ring allows it to act as a bioisostere, fitting into similar biological targets while offering unique physicochemical properties, metabolic profiles, and intellectual property opportunities. Thiophene derivatives are integral to a wide range of pharmaceuticals, demonstrating activities as anti-inflammatory, antimicrobial, and anti-cancer agents. This guide provides a detailed technical overview of 2-benzylthiophene, a specific derivative with significant potential in synthetic and medicinal chemistry. We will delve into its chemical identity, a comprehensive safety and handling profile, plausible synthetic methodologies, and its applications in the context of drug discovery.

A Note on Chemical Identity: The term "2-benzylthiophene" most accurately refers to the chemical structure Phenyl(thiophen-2-yl)methane . It is crucial to distinguish this from the similarly named "2-benzoylthiophene," which contains a carbonyl linker between the two rings. A definitive CAS Registry Number for Phenyl(thiophen-2-yl)methane is not consistently reported in major chemical databases, highlighting the importance of precise structural nomenclature. For clarity, this guide will refer to the target molecule as 2-benzylthiophene, with the explicit understanding that it represents Phenyl(thiophen-2-yl)methane.

PART 1: Chemical Identification and Physicochemical Properties

A precise understanding of a compound's physical and chemical properties is fundamental for its application in research and development. While specific experimental data for 2-benzylthiophene is sparse, we can infer its properties based on structurally related analogs.

| Property | Value (Estimated) | Rationale & Context |

| CAS Registry Number | Not Assigned | As of this guide's publication, a specific CAS number is not consistently indexed. Researchers should use the IUPAC name or structure for identification. |

| Molecular Formula | C₁₁H₁₀S | Derived from its structure: a thiophene ring (C₄H₄S) and a benzyl group (C₇H₇) with the loss of a hydrogen atom at the linkage. |

| Molecular Weight | 174.26 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to pale yellow liquid | Expected based on similar aromatic and thiophene compounds. |

| Boiling Point | ~280-290 °C | Estimated to be slightly higher than 2-phenylthiophene due to the additional methylene group increasing molecular weight and van der Waals forces. |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol, ether, chloroform). | The nonpolar aromatic rings and hydrocarbon linker dominate the molecule's character, leading to lipophilicity.[1] |

| LogP (o/w) | > 3.5 | The octanol-water partition coefficient is predicted to be high, indicating significant lipophilicity, a key parameter in drug design for membrane permeability. |

PART 2: Comprehensive Safety and Handling (MSDS/SDS Analysis)

Hazard Identification and GHS Classification

Based on related compounds, 2-benzylthiophene should be handled as a substance with the following potential hazards:

-

Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.

-

Skin Corrosion/Irritation: May cause skin irritation.

-

Serious Eye Damage/Irritation: May cause serious eye irritation.

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

GHS Pictograms (Anticipated):

-

GHS07 (Exclamation Mark): For skin/eye irritation, acute toxicity (harmful).

First-Aid Measures

In the event of exposure, the following procedures are recommended:

-

Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. If respiratory symptoms persist, seek medical attention.[2]

-

Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water and soap. If skin irritation occurs, seek medical advice.[4]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek immediate medical attention.[2][4]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention if you feel unwell.[2]

Handling, Storage, and Personal Protective Equipment (PPE)

Prudent laboratory practice dictates a cautious approach to handling this compound.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing vapors or mist. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[2]

-

Storage: Store in a tightly closed container in a cool, dry, and dark place. Keep away from incompatible materials such as strong oxidizing agents.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

-

Respiratory Protection: If working outside a fume hood or with aerosols, use a NIOSH-approved respirator with an organic vapor cartridge.

-

The following diagram outlines a logical workflow for the safe handling of 2-benzylthiophene in a laboratory setting.

Caption: A standard workflow for the safe laboratory handling of 2-benzylthiophene.

PART 3: Synthesis and Reactivity

The synthesis of 2-benzylthiophene can be efficiently achieved through modern cross-coupling methodologies. These reactions offer a versatile and reliable means of forming the crucial carbon-carbon bond between the thiophene ring and the benzyl group. The choice between methods like Suzuki and Kumada coupling often depends on the availability of starting materials and tolerance of other functional groups on the substrates.

Proposed Synthetic Route: Kumada Cross-Coupling

The Kumada coupling is a powerful reaction that utilizes a Grignard reagent and an organic halide in the presence of a nickel or palladium catalyst.[6] This method is particularly suitable for this synthesis due to the commercial availability of the necessary precursors.

Reaction Scheme: 2-Thienylmagnesium bromide + Benzyl chloride → 2-Benzylthiophene

Causality and Experimental Choices:

-

Grignard Reagent (2-Thienylmagnesium bromide): This nucleophilic organometallic reagent is readily prepared from 2-bromothiophene and magnesium turnings. It provides the activated thiophene component for the coupling.

-

Electrophile (Benzyl chloride): This is the source of the benzyl group. Its reactivity is suitable for this type of cross-coupling.

-

Catalyst (e.g., Ni(dppp)Cl₂): A nickel-phosphine complex is a common and effective catalyst for Kumada couplings.[1] The phosphine ligand (dppp) stabilizes the nickel center and facilitates the catalytic cycle of oxidative addition, transmetalation, and reductive elimination.

Detailed Experimental Protocol (Example)

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and safety assessments.

-

Preparation of the Grignard Reagent: a. To a flame-dried, three-neck round-bottom flask under an inert atmosphere (argon or nitrogen), add magnesium turnings (1.2 equivalents). b. Add a small crystal of iodine to initiate the reaction. c. Slowly add a solution of 2-bromothiophene (1.0 equivalent) in anhydrous tetrahydrofuran (THF) to the magnesium turnings. The reaction is exothermic and may require cooling in an ice bath to maintain a gentle reflux. d. Once the magnesium is consumed, the resulting dark solution of 2-thienylmagnesium bromide is ready for the next step.

-

Kumada Coupling Reaction: a. In a separate flame-dried flask under an inert atmosphere, dissolve the nickel catalyst, such as Ni(dppp)Cl₂ (e.g., 2-5 mol%), in anhydrous THF. b. Cool this catalyst solution to 0 °C. c. Add benzyl chloride (1.05 equivalents) to the catalyst solution. d. Slowly transfer the prepared Grignard reagent from step 1 into the catalyst-electrophile mixture via cannula. e. Allow the reaction to warm to room temperature and stir for several hours (monitor by TLC or GC-MS for completion).

-

Work-up and Purification: a. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. b. Extract the aqueous layer with an organic solvent such as ethyl acetate (3x). c. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. d. Purify the crude product by column chromatography on silica gel to yield pure 2-benzylthiophene.

The following diagram illustrates the workflow for this synthetic protocol.

Caption: Synthetic workflow for 2-benzylthiophene via Kumada cross-coupling.

PART 4: Applications in Research and Drug Development

The benzothiophene scaffold, a close relative of thiophene, is found in numerous biologically active molecules and approved drugs, underscoring the therapeutic potential of this heterocyclic family. Compounds containing this core structure have been developed as anti-inflammatory agents, kinase inhibitors, and treatments for osteoporosis and neurodegenerative diseases.

Key Therapeutic Areas:

-

Anti-inflammatory Agents: Benzothiophene derivatives have been designed as dual inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory cascade. This dual-inhibition strategy may offer enhanced anti-inflammatory effects with a better safety profile compared to traditional NSAIDs.

-

Oncology: The structural rigidity and synthetic tractability of the thiophene and benzothiophene cores make them ideal for designing inhibitors of protein kinases, which are critical targets in many cancers.

-

Neurodegenerative Diseases: The selective estrogen receptor modulator (SERM) Raloxifene, which is based on a benzothiophene structure, has shown neuroprotective effects. Furthermore, novel benzothiophene-chalcone hybrids have been investigated as cholinesterase inhibitors for potential use in treating Alzheimer's disease.

2-Benzylthiophene itself serves as a valuable building block. The benzyl group can be further functionalized, or the thiophene ring can be elaborated, to create libraries of novel compounds for high-throughput screening. The methylene bridge provides conformational flexibility, which can be advantageous for optimizing binding to a protein target. Researchers in drug discovery can utilize 2-benzylthiophene as a starting point to explore new chemical space around this privileged scaffold, aiming to develop next-generation therapeutics.

References

-

ChemBK. (2024, April 10). phenyl(thiophen-2-yl)methanone. Retrieved from [Link]

-

Synthonix. (n.d.). Phenyl(thiophen-2-yl)methanone - [P55305]. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzothiophene synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Kumada Coupling. Retrieved from [Link]

-

DSpace@MIT. (n.d.). Catalyzed Asymmetric Kumada Reactions of Alkyl Electrophiles: Cross- Couplings of Racemic alpha-Bromoketones. Retrieved from [Link]

-

PubChem. (n.d.). [4-(Thiophen-2-yl)phenyl]methanamine. Retrieved from [Link]

- Xu, B., & Tang, W. (n.d.). Ligand-free nickel-catalyzed Kumada couplings of aryl bromides with tert-butyl Grignard reagents. Chinese Chemical Letters.

-

Gangula, S., Neelam, U. K., Baddam, S. R., & Bandichhor, R. (2017, April 18). Investigation of a Kumada Cross Coupling Reaction for Large-Scale Production of (2R,7R,E)‑2-Isopropyl-7-(4-methoxy-3-(3-methoxypropoxy)benzyl)‑N,N,8-trimethylnon-4-enamide. ResearchGate. Retrieved from [Link]

-

Rauf, A., et al. (n.d.). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. PMC. Retrieved from [Link]

- Jarvo, E. R., et al. (n.d.). Nickel-Catalyzed Kumada Cross-Coupling Reactions of Benzylic Sulfonamides.

- RSC Discovery. (2025, December 15).

-

NextSDS. (n.d.). [4-(THIOPHENE-2-CARBONYL)-PHENYL]-THIOPHEN-2-YL-METHANONE. Retrieved from [Link]

-

PubChem. (n.d.). Benzo(c)thiophene. Retrieved from [Link]

-

PubChem. (n.d.). 2,2'-Bithiophene. Retrieved from [Link]

- Google Patents. (n.d.). EP0859770B1 - PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES.

- Google Patents. (n.d.). US5569772A - Process for the synthesis of benzo[b]thiophenes.

-

Wikipedia. (n.d.). 2-Phenyl-1-benzothiophene. Retrieved from [Link]

-

PubMed. (2017, April 15). New benzothiophene derivatives as dual COX-1/2 and 5-LOX inhibitors: synthesis, biological evaluation and docking study. Retrieved from [Link]

-

KTU ePubl. (n.d.). Functionalization and properties investigations of benzothiophene derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Important drug molecules containing thiophene and benzothiophene core moiety. Retrieved from [Link]

-

PMC. (n.d.). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. Retrieved from [Link]

-

PMC. (2024, August 7). A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. Retrieved from [Link]

Sources

Mass Spectrometry Fragmentation Pattern of 2-Benzylthiophene: A Mechanistic and Analytical Guide

Executive Summary

2-Benzylthiophene is a critical structural motif frequently encountered in medicinal chemistry, organic synthesis, and advanced materials science. Accurate structural elucidation of this compound relies heavily on Electron Ionization Mass Spectrometry (EI-MS). This technical guide provides an in-depth analysis of the thermodynamic drivers behind the EI-MS fragmentation of 2-benzylthiophene and outlines a self-validating experimental protocol for its robust quantification and characterization.

Core Principles of Electron Ionization (EI) for Diarylmethanes

In standard EI-MS, analyte molecules are bombarded with a 70 eV electron beam. This high-energy environment strips an electron from the molecule, yielding a radical cation with substantial excess internal energy. For diarylmethanes like 2-benzylthiophene, this energy is dissipated through highly predictable, thermodynamically driven homolytic bond cleavages. The regioselectivity of these cleavages is not random; it is strictly dictated by the resonance stabilization and aromaticity of the resulting product ions. The benzylic CH₂ bridge serves as the primary focal point for fragmentation.

Mechanistic Pathways of 2-Benzylthiophene Fragmentation

The initial ionization typically removes a π -electron from the thiophene ring or a lone pair from the sulfur atom, 1[1]. From this intact molecular ion, two primary competing cascades dictate the spectrum:

Pathway A: The Tropylium Cascade (m/z 91 → 65)

The most prominent fragmentation pathway involves the cleavage of the C–C bond between the thiophene ring and the benzylic methylene group. This homolytic cleavage expels a neutral thienyl radical ( C4H3S∙ ) and generates a benzyl cation (m/z 91). However, the benzyl cation is merely a transient intermediate. Driven by the thermodynamic imperative to maximize aromatic stabilization, it rapidly undergoes a symmetry-allowed ring expansion to form the 7-membered tropylium cation. This ion is exceptionally stable and typically constitutes the base peak (100% relative abundance) in the mass spectrum. Further degradation of the tropylium ion requires significant energy, eventually leading to the2[2].

Pathway B: The Thiopyrylium Cascade (m/z 97 → 45)

A competing, yet highly diagnostic, pathway is the cleavage of the C–C bond between the phenyl ring and the benzylic carbon. This expels a neutral phenyl radical ( C6H5∙ ) and leaves the charge on the thiophen-2-ylmethyl cation. Analogous to the tropylium expansion, this cation undergoes a structural rearrangement incorporating the sulfur atom to form the 3[3]. The presence of the m/z 97 peak is the definitive mass spectral signature confirming the presence of a 2-alkylthiophene moiety.

Mechanistic pathways of 2-benzylthiophene EI-MS fragmentation highlighting ring expansions.

Quantitative Data Presentation

The following table summarizes the key diagnostic ions generated during the 70 eV EI-MS analysis of 2-benzylthiophene, providing a quick reference for spectral interpretation.

| m/z | Ion Identity | Relative Abundance | Origin / Mechanism |

| 174 | [C11H10S]+∙ | Medium-High | Intact molecular ion (radical cation). |

| 97 | [C5H5S]+ | High | Loss of phenyl radical; subsequent thiopyrylium ring expansion. |

| 91 | [C7H7]+ | Base Peak (100%) | Loss of thienyl radical; subsequent tropylium ring expansion. |

| 65 | [C5H5]+ | Medium | Loss of neutral acetylene ( C2H2 ) from the tropylium cation. |

| 45 | [HCS]+ | Low | Deep fragmentation and ring opening of the thiophene moiety. |

Experimental Protocols: Self-Validating GC-MS Workflow

To ensure trustworthiness and reproducibility in MS data acquisition, the experimental protocol must be designed as a self-validating system. This requires continuous built-in checks for mass accuracy, chromatographic resolution, and system cleanliness.

Step 1: System Tuning and Mass Calibration

-

Action: Before any sample injection, tune the mass spectrometer using Perfluorotributylamine (PFTBA).

-

Causality: PFTBA provides known, highly stable fragment ions (e.g., m/z 69, 219, 502) across the entire target mass range. Tuning ensures that the quadrupole mass analyzer is correctly assigning mass-to-charge ratios and that the electron multiplier voltage is optimized for sensitivity without causing detector saturation.

Step 2: Sample Preparation with Internal Standard

-

Action: Dilute the 2-benzylthiophene sample in GC-grade hexane to approximately 10 µg/mL. Spike the solution with a known concentration of an internal standard (e.g., Naphthalene- d8 ).

-

Causality: Relying solely on external calibration is susceptible to autosampler injection volume errors. The internal standard automatically accounts for any variations in injection efficiency and provides a mathematically stable reference for calculating the Relative Retention Time (RRT).

Step 3: Chromatographic Separation

-

Action: Inject 1 µL of the prepared sample into the GC inlet operating in splitless mode at 250°C. Use a non-polar capillary column (e.g., HP-5MS, 30m x 0.25mm x 0.25µm). Program the oven to start at 60°C (hold 1 min), ramp at 15°C/min to 280°C, and hold for 5 minutes.

-

Causality: The 250°C inlet ensures instantaneous and complete volatilization of the analyte without thermal degradation. The temperature gradient is specifically designed so that the low-boiling hexane solvent is rapidly eluted, while the heavier 2-benzylthiophene is sharply focused into a narrow chromatographic band, maximizing the signal-to-noise ratio at the detector.

Step 4: Data Acquisition and Blank Verification

-

Action: Maintain the MS ion source at 230°C. Acquire data in full scan mode (m/z 40-300). Crucially, run a solvent blank containing only the internal standard immediately prior to the sample.

-

Causality: A 230°C source prevents ion-molecule condensation which causes peak tailing. The pre-run blank is the ultimate validation step; it proves the system is free from column bleed or carryover from previous analyses, ensuring that the observed m/z 174, 97, and 91 ions are genuinely derived from the injected analyte and not instrumental artifacts.

Self-validating GC-MS experimental workflow for the analysis of 2-benzylthiophene.

Conclusion

The mass spectrometric fragmentation of 2-benzylthiophene is a textbook example of thermodynamically driven gas-phase ion chemistry. By understanding the causal mechanisms behind the formation of the tropylium (m/z 91) and thiopyrylium (m/z 97) cations, researchers can confidently identify this structural motif. When coupled with a rigorously self-validating GC-MS protocol, these spectral signatures provide an unimpeachable foundation for analytical characterization.

References

- Palladium-Catalyzed Synthesis of Heterocycle-Containing Diarylmethanes through Suzuki–Miyaura Cross-Coupling Source: The Journal of Organic Chemistry - ACS Publications URL

- Electronic Supplementary Information: Synthesis of triarylmethanes by silyl radical-mediated cross-coupling of aryl fluorides Source: RSC Advances - The Royal Society of Chemistry URL

- Towards the Total synthesis of Phacelocarpus- 2-pyrone A Source: White Rose eTheses Online URL

Sources

The Physicochemical and Synthetic Profile of 2-Benzylthiophene: A Technical Whitepaper

Executive Summary

2-Benzylthiophene (CAS: 13132-15-5) is a highly versatile diarylmethane analog characterized by a benzylic methylene spacer bridging an electron-rich thiophene ring and a phenyl group. This unique structural topology establishes it as a privileged scaffold in both advanced organic synthesis and applied materials science. By offering two orthogonal sites for late-stage functionalization—the acidic benzylic C–H bonds and the nucleophilic thiophene ring—2-benzylthiophene serves as a critical building block for developing next-generation fullerene acceptors in organic photovoltaics and novel pharmacophores in targeted oncology therapies.

Physicochemical Profiling

Understanding the baseline physical and chemical properties of 2-benzylthiophene is essential for predicting its behavior in biphasic reaction systems, chromatographic purification, and biological assays[1].

| Property | Value | Scientific Implication |

| IUPAC Name | 2-benzylthiophene | Standardized nomenclature for structural identification. |

| CAS Number | 13132-15-5 | Primary registry identifier for regulatory and safety tracking. |

| Molecular Formula | C11H10S | Dictates the exact mass and isotopic distribution. |

| Molecular Weight | 174.26 g/mol | Low molecular weight, ideal for fragment-based drug design. |

| Exact Mass | 174.0503 g/mol | Critical for high-resolution mass spectrometry (HRMS) validation. |

| XLogP3 | 3.6 | Indicates moderate lipophilicity; optimal for crossing lipid bilayers while maintaining solubility in organic solvents. |

| Physical State | Colorless to yellow oil | Requires handling as a liquid; miscible in THF, DCM, and toluene. |

| H-Bond Donors / Acceptors | 0 / 1 | The sulfur atom acts as a weak hydrogen bond acceptor, influencing target protein binding. |

Mechanistic Reactivity & Structural Dynamics

The synthetic utility of 2-benzylthiophene stems from its dual-reactivity profile. As an Application Scientist, it is crucial to recognize that manipulating the reaction conditions can selectively direct functionalization to either the methylene bridge or the heteroaromatic ring.

-

Benzylic C–H Activation : The methylene protons are flanked by two aromatic systems, significantly lowering their pKa. This enables susceptibility to transition-metal-catalyzed allylic alkylation or radical abstraction. For instance, in the presence of strong bases (e.g., KOtBu) and silylboronates, the benzylic position readily undergoes silyl radical-mediated cross-coupling with aryl fluorides to form sterically encumbered triarylmethanes[2].

-

Thiophene Ring Functionalization : The π -excessive nature of the thiophene ring makes it highly reactive toward electrophilic aromatic substitution, predominantly at the C5 position. This pathway is heavily exploited to append bulky functional groups, such as fullerenes, for materials science applications[3].

Figure 1: Mechanistic divergence of 2-benzylthiophene functionalization.

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The causality behind the reagent selection is explicitly detailed to prevent common failure modes during execution.

Protocol 1: Deoxygenative Reduction of 2-Benzoylthiophene

This protocol outlines the synthesis of 2-benzylthiophene from the readily available precursor, 2-benzoylthiophene, utilizing a Lewis acid-mediated hydride reduction[4].

Mechanistic Rationale : Using sodium borohydride ( NaBH4 ) alone would stall the reaction at the benzylic alcohol stage. The critical addition of anhydrous aluminum chloride ( AlCl3 ) generates electrophilic aluminum hydride species (e.g., AlH3 ) in situ. The Lewis acid activates the intermediate alcohol, promoting the expulsion of water to form a highly stabilized carbocation (delocalized across both the phenyl and thiophene rings). Subsequent rapid hydride delivery yields the target methylene compound without over-reducing the thiophene π -system.

Step-by-Step Workflow :

-

Preparation : In a flame-dried flask under an inert argon atmosphere, dissolve 2-benzoylthiophene (1.88 g, 10 mmol) in 50 mL of anhydrous THF.

-

Reagent Addition : Cool the solution to 0 °C. Carefully add NaBH4 (1.90 g, 50 mmol) followed by the slow, portion-wise addition of anhydrous AlCl3 (4.00 g, 30 mmol). Caution: The generation of alane is highly exothermic and evolves hydrogen gas.

-

Reaction Propagation : Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor the complete disappearance of the ketone via TLC (Hexane/EtOAc 10:1).

-

Quench & Extraction : Carefully quench the reaction with ice-cold water to destroy excess hydride and hydrolyze aluminum salts. Extract the aqueous layer with diethyl ether ( 3×30 mL).

-

Purification : Dry the combined organic layers over anhydrous Na2SO4 , filter, and concentrate under reduced pressure. Purify via flash column chromatography (n-hexane) to isolate 2-benzylthiophene as a colorless oil (Yield: ~91%).

Figure 2: Self-validating synthetic workflow for 2-benzylthiophene via ketone reduction.

Protocol 2: Silyl Radical-Mediated Cross-Coupling

2-Benzylthiophene can be utilized as a nucleophilic coupling partner to synthesize complex triarylmethanes by reacting with aryl fluorides[2]. The combination of a silylboronate ( Et3SiBpin ) and potassium tert-butoxide ( KOtBu ) is critical. The base activates the silylboronate to generate a silyl radical, which abstracts a fluorine atom from the aryl fluoride (driven by the high Si–F bond energy). Concomitant C–H bond cleavage at the benzylic position of 2-benzylthiophene allows the two radical species to recombine, forming a new C–C bond at room temperature without the need for transition-metal catalysts[2].

Advanced Applications in Materials & Medicine

Organic Photovoltaics (Polymer Solar Cells)

In the realm of materials science, 2-benzylthiophene is a critical precursor for synthesizing novel fullerene derivatives, specifically the 2-benzylthiophene- C60 bis-adduct (BTCBA)[3]. Fullerenes are premier acceptor materials in bulk-heterojunction polymer solar cells (PSCs). By appending the electron-donating 2-benzylthiophene moiety onto the C60 cage, researchers can precisely tune the Lowest Unoccupied Molecular Orbital (LUMO) energy level. Raising the LUMO level of the fullerene acceptor directly correlates to an increased open-circuit voltage ( VOC ) in the resulting PSC device, thereby enhancing the overall power conversion efficiency (PCE) when blended with donor polymers like P3HT[3].

Oncology Drug Development

In medicinal chemistry, the 2-benzylthiophene scaffold is frequently incorporated into small-molecule inhibitors targeting critical cell-cycle kinases. Specifically, aminopyrimidine compounds featuring a 5-(2-benzylthiophen-5-yl) substituent have been developed as potent inhibitors of Polo-like kinase 1 (Plk1)[5]. Plk1 is a master regulator of mitosis, and its inhibition induces mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells. The thiophene ring provides essential hydrophobic contacts within the kinase hinge region, while the flexible benzylic linker allows the phenyl ring to occupy adjacent specificity pockets, ensuring high target selectivity[5].

References

- KingDraw Chemical Database.13132-15-5 Thiophene, 2-(phenylmethyl)-.

- Royal Society of Chemistry (RSC).Electronic Supplementary Information: Synthesis of triarylmethanes by silyl radical-mediated cross-coupling of aryl fluorides and arylmethanes.

- National Institutes of Health (PMC).Synthesis of triarylmethanes by silyl radical-mediated cross-coupling of aryl fluorides and arylmethanes.

- Journal of Materials Chemistry C (RSC Publishing).Tuning the molecular packing and energy levels of fullerene acceptors for polymer solar cells.

- Google Patents.WO2006066172A1 - Aminopyrimidine compounds and methods of use.

Sources

- 1. ååç©ç¾ç§ [kdpedia.kingdraw.com]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. Tuning the molecular packing and energy levels of fullerene acceptors for polymer solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 4. rsc.org [rsc.org]

- 5. WO2006066172A1 - Aminopyrimidine compounds and methods of use - Google Patents [patents.google.com]

The Solubility of 2-Benzylthiophene in Organic Solvents: A Comprehensive Technical Guide for Researchers

Abstract

This technical guide provides an in-depth exploration of the solubility characteristics of 2-benzylthiophene, a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. In the absence of extensive publicly available quantitative solubility data for 2-benzylthiophene, this document synthesizes information from structurally related thiophene derivatives to predict its solubility profile across a range of common organic solvents. Furthermore, this guide presents a detailed, field-proven experimental protocol for the accurate determination of thermodynamic solubility, empowering researchers to generate precise data for their specific applications. The underlying physicochemical principles governing the solubility of 2-benzylthiophene are also discussed, providing a foundational understanding for solvent selection and formulation development.

Introduction: The Significance of 2-Benzylthiophene and the Critical Role of Solubility

2-Benzylthiophene is a molecule of growing importance in the landscape of drug discovery and organic electronics. Its thiophene core, a privileged scaffold in medicinal chemistry, is found in numerous FDA-approved drugs.[1] The benzyl substituent introduces a significant nonpolar character, influencing the compound's interactions with biological targets and its material properties.

The solubility of 2-benzylthiophene in organic solvents is a critical parameter that dictates its utility in a multitude of applications:

-

Synthetic Chemistry: The choice of a suitable reaction solvent is contingent on the solubility of all reactants, including 2-benzylthiophene, to ensure a homogeneous reaction medium and optimal reaction kinetics.

-

Purification and Crystallization: Effective purification strategies, such as recrystallization, rely on a precise understanding of the compound's differential solubility in various solvents at different temperatures.

-

Drug Development and Formulation: For any potential therapeutic agent, solubility is a key determinant of its bioavailability.[2] In the early stages of drug discovery, an understanding of a compound's solubility profile is essential for developing suitable formulations for in vitro and in vivo testing.

-

Materials Science: In the development of organic semiconductors and other advanced materials, the solubility of the active components in process-friendly solvents is crucial for the fabrication of thin films and other device structures.

Given the pivotal role of solubility, this guide aims to provide researchers, scientists, and drug development professionals with a comprehensive resource on the solubility of 2-benzylthiophene.

Understanding the Physicochemical Drivers of 2-Benzylthiophene Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces at play between the solute and solvent molecules. In the case of 2-benzylthiophene, several key factors influence its solubility profile:

-

Molecular Structure: 2-Benzylthiophene possesses a largely nonpolar structure. The thiophene ring, while containing a sulfur heteroatom, is aromatic and contributes to the molecule's overall nonpolar character. The benzyl group is a significant nonpolar moiety. This structure suggests that 2-benzylthiophene will be most soluble in nonpolar and weakly polar organic solvents.

-

Intermolecular Forces: The primary intermolecular forces that govern the dissolution of 2-benzylthiophene are London dispersion forces and dipole-dipole interactions. The aromatic rings can also participate in π-π stacking interactions. The sulfur atom in the thiophene ring can act as a weak hydrogen bond acceptor, but the molecule lacks hydrogen bond donors.

-

Solvent Polarity: Solvents with polarity similar to that of 2-benzylthiophene will be the most effective at solvating it. Nonpolar solvents, such as toluene and hexane, are expected to be excellent solvents. Polar aprotic solvents, like acetone and ethyl acetate, should also be effective due to their ability to engage in dipole-dipole interactions. Polar protic solvents, such as ethanol and methanol, are expected to be less effective due to their strong hydrogen-bonding networks, which would be disrupted by the nonpolar solute. Water, a highly polar protic solvent, is expected to be a very poor solvent for 2-benzylthiophene.[3]

-

Temperature: The solubility of solid organic compounds in organic solvents generally increases with temperature.[2] This is because the dissolution process is often endothermic, meaning that heat is absorbed to overcome the lattice energy of the solid and to disrupt the intermolecular forces in the solvent.

The following diagram illustrates the key intermolecular interactions influencing the solubility of 2-benzylthiophene in different classes of organic solvents.

Caption: Intermolecular forces between 2-benzylthiophene and organic solvents.

Qualitative Solubility Profile of 2-Benzylthiophene

| Solvent Class | Solvent Name | Predicted Qualitative Solubility | Rationale |

| Nonpolar Aromatic | Toluene | Highly Soluble / Miscible | "Like dissolves like"; strong London dispersion forces and potential for π-π stacking. |

| Nonpolar Aliphatic | Hexane | Soluble | Dominated by London dispersion forces. |

| Chlorinated | Dichloromethane | Highly Soluble / Miscible | Good balance of polarity and ability to engage in dipole-dipole and dispersion forces. |

| Chlorinated | Chloroform | Highly Soluble / Miscible | Similar to dichloromethane. |

| Ketones | Acetone | Soluble | Polar aprotic solvent capable of dipole-dipole interactions. |

| Esters | Ethyl Acetate | Soluble | Moderately polar aprotic solvent. |

| Polar Protic (Alcohols) | Ethanol | Moderately Soluble | The nonpolar benzyl and thiophene moieties are less compatible with the strong hydrogen-bonding network of ethanol. |

| Polar Protic (Alcohols) | Methanol | Sparingly Soluble | More polar than ethanol, leading to a greater mismatch in intermolecular forces. |

| Aqueous | Water | Insoluble | Highly polar protic solvent with a strong hydrogen-bonding network that disfavors the solvation of nonpolar molecules.[3] |

Experimental Protocol for the Determination of Thermodynamic Solubility: The Isothermal Shake-Flask Method

For researchers requiring precise, quantitative solubility data, the isothermal shake-flask method is the gold-standard technique.[2] This method allows for the determination of the thermodynamic equilibrium solubility of a compound in a given solvent at a specific temperature.

Principle

An excess amount of the solid compound is equilibrated with a known volume of the solvent in a sealed container at a constant temperature. The mixture is agitated for a sufficient period to ensure that the solution becomes saturated. After equilibration, the undissolved solid is separated from the saturated solution, and the concentration of the solute in the clear supernatant is determined using a suitable analytical technique.

Materials and Equipment

-

2-Benzylthiophene (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (readable to at least 0.1 mg)

-

Glass vials or flasks with airtight screw caps

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE, compatible with the solvent)

-

Volumetric flasks and pipettes for dilutions

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Gas Chromatography (GC) system with a Flame Ionization Detector (FID)

Step-by-Step Methodology

-

Preparation of Standard Solutions:

-

Accurately prepare a series of standard solutions of 2-benzylthiophene of known concentrations in the chosen solvent. These will be used to construct a calibration curve for the analytical instrument.

-

-

Equilibration:

-

Add an excess amount of 2-benzylthiophene to a vial containing a known volume of the solvent. The presence of undissolved solid after equilibration is crucial to ensure that the solution is saturated.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a shaker bath set to the desired constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 72 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration of the solute in the solution no longer changes).

-

-

Phase Separation:

-

After the equilibration period, stop the agitation and allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.

-

To ensure complete removal of undissolved solids, centrifuge the vials at a moderate speed. It is critical to maintain the temperature during this step.

-

-

Sample Collection and Preparation:

-

Carefully withdraw a known volume of the clear supernatant using a pipette.

-

Filter the collected supernatant through a syringe filter (pre-conditioned with the solvent) into a clean vial. This step removes any remaining microscopic solid particles.

-

Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

-

-

Quantification:

-

Analyze the diluted sample using a pre-calibrated HPLC-UV or GC-FID method.

-

Determine the concentration of 2-benzylthiophene in the diluted sample by comparing its response (e.g., peak area) to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of 2-benzylthiophene in the saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

-

The resulting value represents the thermodynamic solubility of 2-benzylthiophene in the specific solvent at the experimental temperature. Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

The following diagram outlines the workflow for the isothermal shake-flask method.

Caption: A step-by-step workflow for the shake-flask solubility method.

Conclusion

While direct quantitative solubility data for 2-benzylthiophene remains to be extensively documented, its structural characteristics strongly suggest a high degree of solubility in nonpolar and moderately polar organic solvents, and poor solubility in polar protic solvents, particularly water. For researchers and drug development professionals, this predicted solubility profile serves as a valuable starting point for solvent selection in synthesis, purification, and formulation. However, for applications requiring a high degree of precision, the experimental determination of solubility is paramount. The detailed isothermal shake-flask method provided in this guide offers a robust and reliable protocol for generating such critical data, thereby facilitating the advancement of research and development involving this important heterocyclic compound.

References

- BenchChem. (2025). Solubility of 3-Chloro-4-methylbenzo[b]thiophene in Organic Solvents: A Technical Overview.

- Sigma-Aldrich. (n.d.). 2-Benzoylthiophene 98.

- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). PMC.

- MDPI. (2023, June 6). Synthesis of Thiophene-Based Derivatives and the Effects of Their Molecular Structure on the Mesomorphic Behavior and Temperature Range of Liquid-Crystalline Blue Phases.

- Synthesis, Characterization of thiophene derivatives and its biological applications. (2025, June 1).

- StudySmarter. (2023, October 21). Thiophene: Bromination & Reduction.

- BenchChem. (2025). Solubility of 2-Ethylthiophene in Organic Solvents: A Technical Guide.

- ChemBK. (2024, April 9). benzothiophene.

- BenchChem. (2025). Solubility of 2-Ethylthiophene in Organic Solvents: A Technical Guide.

- BenchChem. (2025). Solubility Profile of 2-Acetylthiophene in Organic Solvents: A Technical Guide.

Sources

An In-depth Technical Guide to the Electronic and Optical Properties of 2-Benzylthiophene

Introduction: The Significance of the Thiophene Scaffold

Thiophene and its derivatives are a cornerstone of heterocyclic chemistry, forming the structural basis for a vast array of functional materials and pharmacologically active compounds.[1] As an electron-rich aromatic heterocycle, the thiophene ring's unique electronic nature, stemming from the delocalization of its pi-electrons including a lone pair from the sulfur atom, imparts significant and tunable properties to its derivatives.[1] These compounds are integral to the development of organic semiconductors, light-emitting diodes (OLEDs), solar cells, and fluorescent probes.[2][3][4] In the pharmaceutical realm, the thiophene moiety serves as a critical bioisostere for the benzene ring, present in numerous approved drugs.[1]

This guide focuses on 2-benzylthiophene, a derivative where a benzyl group is attached to the C2 position of the thiophene ring. This substitution, combining the electron-rich thiophene with the phenyl group via a flexible methylene bridge, is expected to produce distinct electronic and optical characteristics. Due to a scarcity of direct experimental data on 2-benzylthiophene in publicly available literature, this document will provide a comprehensive framework based on the well-established principles of thiophene chemistry. We will discuss its probable synthesis, predicted electronic and optical properties by drawing comparisons with closely related analogues, and detail the authoritative experimental protocols required for its full characterization.

Synthesis of 2-Benzylthiophene

The synthesis of 2-substituted thiophenes can be achieved through various established organometallic cross-coupling reactions. A highly effective and common approach would be the Suzuki or Kumada coupling reaction.

Proposed Synthetic Workflow: Palladium-Catalyzed Cross-Coupling

The logical and field-proven approach for synthesizing 2-benzylthiophene involves the palladium-catalyzed cross-coupling of a 2-halothiophene with a benzyl-metallic reagent. This method offers high yields and functional group tolerance.

Diagram 1: Proposed Synthesis of 2-Benzylthiophene via Suzuki Coupling

Caption: Proposed Suzuki coupling reaction for the synthesis of 2-benzylthiophene.

Experimental Protocol: Suzuki Coupling for 2-Benzylthiophene Synthesis

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-bromothiophene (1.0 eq), benzylboronic acid pinacol ester (1.2 eq), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq).

-

Solvent and Base Addition: Add a degassed solvent mixture, such as toluene and ethanol (e.g., in a 3:1 ratio), followed by a degassed aqueous solution of a base, typically 2M potassium carbonate (K₂CO₃, 2.0 eq).

-

Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to afford pure 2-benzylthiophene.

Electronic Properties: A Theoretical Perspective

The electronic properties of conjugated molecules like 2-benzylthiophene are primarily defined by the energy and distribution of their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter that dictates the molecule's electronic behavior and its optical absorption characteristics.[5]

HOMO, LUMO, and the Energy Gap

For thiophene derivatives, the HOMO is typically a π-orbital with significant electron density on the thiophene ring, while the LUMO is a π*-antibonding orbital.[6] The HOMO energy level relates to the ionization potential (the ease of removing an electron), making it relevant to the molecule's properties as an electron donor. The LUMO energy level corresponds to the electron affinity (the ability to accept an electron).

Table 1: Predicted Electronic Properties and Global Reactivity Descriptors

| Property | Definition | Expected Trend for 2-Benzylthiophene |

| HOMO Energy (EHOMO) | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Higher (less negative) than 2-benzoylthiophene due to the absence of the electron-withdrawing carbonyl. |

| LUMO Energy (ELUMO) | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Higher (less negative) than 2-benzoylthiophene. |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO; correlates with chemical reactivity and the energy of the lowest electronic transition. | Expected to be relatively large, characteristic of a stable molecule. |

| Ionization Potential (IP) | The minimum energy required to remove an electron. IP ≈ -EHOMO. | Lower than thiophene due to extended conjugation. |

| Electron Affinity (EA) | The energy released when an electron is added. EA ≈ -ELUMO. | Higher than thiophene. |

Experimental Determination: Cyclic Voltammetry

Cyclic Voltammetry (CV) is a powerful electrochemical technique used to probe the redox properties of a molecule and experimentally estimate its HOMO and LUMO energy levels.[9] By measuring the onset oxidation (Eox) and reduction (Ered) potentials, the energies can be calculated relative to a reference standard like ferrocene/ferrocenium (Fc/Fc⁺).[9]

Diagram 2: Experimental Workflow for Cyclic Voltammetry

Caption: Step-by-step workflow for determining HOMO/LUMO energies using CV.

Experimental Protocol: Cyclic Voltammetry

-

Solution Preparation: Prepare a ~1 mM solution of 2-benzylthiophene in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

-

Cell Assembly: Assemble a three-electrode electrochemical cell. Use a glassy carbon or platinum disk as the working electrode, a platinum wire as the counter electrode, and a silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE) as the reference electrode.

-

Degassing: Purge the solution with an inert gas (Argon) for 15-20 minutes to remove dissolved oxygen, which can interfere with the measurement.

-

Measurement: Connect the electrodes to a potentiostat. Scan the potential from a starting value (e.g., 0 V) towards positive potentials to measure the oxidation and then towards negative potentials for reduction.

-

Calibration: After the measurement, add a small amount of an internal standard, such as ferrocene, and record its voltammogram. The Fc/Fc⁺ redox couple provides a reference potential for accurate energy level calculations.

-

Data Analysis: Determine the onset potentials for oxidation and reduction from the resulting voltammogram. Use these values to calculate the HOMO and LUMO energies using established empirical formulas.[9]

Optical Properties: Absorption and Emission

The optical properties of a molecule describe its interaction with light. For a molecule like 2-benzylthiophene, this is dominated by UV-visible absorption and fluorescence emission.

UV-Visible Absorption Spectroscopy

Absorption of UV-visible light promotes an electron from a lower energy orbital (typically the HOMO) to a higher energy orbital (typically the LUMO). The wavelength of maximum absorption (λmax) is inversely related to the HOMO-LUMO energy gap. Thiophene itself displays an absorption band around 235 nm.[10] The introduction of a benzyl group extends the π-conjugated system, which is expected to cause a bathochromic (red) shift in the λmax to a longer wavelength compared to unsubstituted thiophene. Studies on various substituted thiophenes confirm that extending conjugation consistently shifts absorption to higher wavelengths.[10][11]

Experimental Protocol: UV-Visible Absorption Spectroscopy

-

Sample Preparation: Prepare a dilute solution of 2-benzylthiophene in a UV-transparent solvent (e.g., hexane, ethanol, or dichloromethane) in a quartz cuvette. A typical concentration is in the micromolar range (1-10 µM). Prepare a blank cuvette containing only the solvent.

-

Instrument Setup: Use a double-beam UV-Vis spectrophotometer. Place the blank cuvette in the reference beam path and the sample cuvette in the sample beam path.

-

Baseline Correction: Perform a baseline correction with the solvent-filled cuvettes to subtract any absorbance from the solvent and the cuvette itself.

-

Spectrum Acquisition: Scan a range of wavelengths (e.g., 200-500 nm) and record the absorbance spectrum. The peak of the lowest energy absorption band corresponds to the λmax for the S₀ → S₁ transition.

Fluorescence Spectroscopy

Fluorescence is the emission of light from a molecule after it has been electronically excited. Following absorption of a photon, the molecule relaxes non-radiatively to the lowest vibrational level of the first excited singlet state (S₁) before emitting a photon to return to the ground state (S₀). Due to this initial energy loss, the emitted photon has lower energy (longer wavelength) than the absorbed photon. This difference between the absorption maximum (λmax, abs) and the emission maximum (λmax, em) is known as the Stokes shift.

Many thiophene derivatives are known to be fluorescent.[3] The fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed, is a key measure of the efficiency of the fluorescence process. It is expected that 2-benzylthiophene would exhibit fluorescence, likely in the UV or near-visible blue region of the spectrum.

Diagram 3: Jablonski Diagram for Photophysical Processes

Caption: Simplified Jablonski diagram illustrating absorption and fluorescence.

Experimental Protocol: Fluorescence Spectroscopy

-

Sample Preparation: Use the same dilute solution prepared for UV-Vis absorption analysis. The absorbance at the excitation wavelength should ideally be below 0.1 to avoid inner filter effects.

-

Emission Spectrum Acquisition:

-

Set the excitation wavelength (λex) to the λmax determined from the UV-Vis spectrum.

-

Scan the emission monochromator over a wavelength range starting just above the excitation wavelength (e.g., from λex + 10 nm to 600 nm).

-

The peak of the resulting spectrum is the fluorescence emission maximum (λmax, em).

-

-

Excitation Spectrum Acquisition:

-

Set the emission monochromator to the λmax, em found in the previous step.

-

Scan the excitation monochromator over a range of wavelengths (e.g., 200-400 nm).

-

The resulting excitation spectrum should ideally match the absorption spectrum, confirming that the observed emission originates from the analyte.

-

-

Quantum Yield Determination (Relative Method):

-

Measure the integrated fluorescence intensity and absorbance of the 2-benzylthiophene solution.

-

Under identical experimental conditions, measure the integrated fluorescence intensity and absorbance of a well-characterized fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄).

-

Calculate the quantum yield of the sample using the comparative method equation, which accounts for the absorbance, integrated fluorescence intensity, and refractive index of the solvents for both the sample and the standard.

-

Conclusion and Future Directions

2-Benzylthiophene stands as a molecule of interest at the intersection of materials science and medicinal chemistry. This guide has outlined the foundational theoretical principles and authoritative experimental workflows necessary for a comprehensive characterization of its electronic and optical properties. While direct experimental data remains to be published, the behavior of related thiophene derivatives provides a robust framework for predicting its properties. The proposed synthetic route via palladium-catalyzed coupling is a reliable method for its preparation. Subsequent characterization by cyclic voltammetry, UV-Visible absorption spectroscopy, and fluorescence spectroscopy will be crucial to elucidating its precise HOMO/LUMO energy levels, absorption and emission maxima, and fluorescence quantum yield.

For researchers in drug development, these properties are fundamental to understanding potential interactions with biological targets and for the development of fluorescent labels. For materials scientists, this data is the first step toward evaluating 2-benzylthiophene as a building block for novel organic electronic materials. The protocols detailed herein provide a self-validating system for any researcher to produce reliable, publication-quality data on this and similar thiophene derivatives.

References

-

Vibrational Spectroscopic Investigations, Conformational Study, Natural Bond Orbital and HOMO-LUMO Analysis of 2-Benzoyl Thiophene. (2015). ResearchGate. [Link]

-

Vibrational Spectroscopic Investigations, Conformational Study, Natural Bond Orbital and HOMO-LUMO Analysis of 2-Benzoyl Thiophene. (2015). Asian Journal of Chemistry, 27(11), 4051-4060. [Link]

-

Effects on the Two-photon Excited Fluorescence of Thiophene Derivatives. (2005). SPIE Proceedings. [Link]

-

Vibrational Spectroscopic Investigations, Conformational Study, Natural Bond Orbital and HOMO-LUMO Analysis of 2-Benzoyl Thiophene. (2015). Asian Journal of Chemistry. [Link]

-

On the nitration of 2‐benzylthiophene and the spectroscopic behaviour of nitro‐2‐benzylthiophenes. (1972). Journal of Heterocyclic Chemistry, 9(4), 849-852. [Link]

-

Efficient Syntheses of 2-Functionalized Thiophenes, Cyclopent[b]thiophenes, and Polysubstituted Benzo[b]thiophenes from 2-(Benzotriazol-1-ylmethyl)thiophenes. (2002). The Journal of Organic Chemistry, 67(20), 6827–6837. [Link]

-

Synthesis of 2-substituted benzo[b]thiophene via a Pd-catalyzed coupling of 2-iodothiophenol with phenylacetylene. (2017). RSC Advances, 7(12), 7058-7061. [Link]

-

A Novel Expedient Synthesis of Benzo[b]thiophene-2-carbaldehyde. (2014). Molecules, 19(5), 6069-6077. [Link]

-

UV‐vis absorption spectra of 2Th‐2F, BTh‐Th‐2F, and 2BTh‐2F. ResearchGate. [Link]

-

The Ultraviolet Spectra of the Thiophene Derivatives. (1961). Bulletin of the University of Osaka Prefecture. Series A, Engineering and Natural Sciences, 9(1), 57-67. [Link]

-

Absorption and emission spectra of benzothiophene in comparison to thiophene and benzene. ResearchGate. [Link]

-

Synthesis, optical, electrochemical, and computational study of benzene/thiophene based D–π–A chromophores. (2024). RSC Advances. [Link]

-

Comparative Study of the Optoelectronic, Reactivity Descriptors, and Thermodynamic Properties for Derivatives of Fluorene and Its Hetero-Analogous. (2024). Malaysian Journal of Fundamental and Applied Sciences. [Link]

-

Cyclic voltammograms of electropolymerization of thiophene at different concentrations. ResearchGate. [Link]

-

Theoretical Study on Structure and Electronic Properties of 2, 5-Bis [4-N, N- Diethylaminostyryl] Thiophene and its Furan and Pyrrole Derivatives Using Density. (2012). Pakistan Journal of Scientific & Industrial Research Series A: Physical Sciences, 55(3), 167-173. [Link]

-

HOMO-LUMO approach to Electrophilic reactivity in Heterocyclic Rings. Imperial College London. [Link]

-

Tuning the optical and electrochemical properties of conjugated all-thiophene dendrimers via core functionalization with a benzothiadiazole unit. (2017). Polymer Chemistry, 8(1), 169-177. [Link]

-

Chemical structure and photophysical properties of thiophene‐vinyl‐benzothiazole (TVBT) based ligands. ResearchGate. [Link]

-

Synthesis of fluorescent 2-(2´,2´´-bithienyl)-1,3-benzothiazoles. (2007). ARKIVOC. [Link]

-

Benzothiophene based semi-bis-chalcone as a photo-luminescent chemosensor with real-time hydrazine sensing and DFT studies. (2024). Environmental Science: Advances. [Link]

-